molecular formula C16H14N4O4 B12984793 N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide

N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide

Cat. No.: B12984793
M. Wt: 326.31 g/mol
InChI Key: BVRDSUWRWOSHPB-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide (CAS 19655-74-4) is a chemical compound with the molecular formula C16H14N4O4 and a molecular weight of 326.31 g/mol . This benzamide derivative serves as a key chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its core research value lies in its role as a precursor for the synthesis of more complex molecules with potential biological activity. For instance, this hydrazinyl-benzamide structure is integral to the synthesis of novel quinoline-tethered cis-vinyl triamide hybrids, which have been designed and evaluated as potential EGFR tyrosine kinase inhibitors for the management of breast cancer . The amide functional groups in its structure are a critical pharmacophore, known to enhance anticancer activity by increasing molecular polarity and forming hydrogen bond acceptor-donor domains with target receptors . Researchers utilize this compound strictly for laboratory research purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Proper handling procedures and safe laboratory practices should always be followed when working with this chemical.

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

N-[(E)-3-hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C16H14N4O4/c17-19-16(22)14(18-15(21)12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)20(23)24/h1-10H,17H2,(H,18,21)(H,19,22)/b14-10+

InChI Key

BVRDSUWRWOSHPB-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NN

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide has shown promising anticancer properties in various studies. Its structure allows it to interact with biological macromolecules, which is crucial for its efficacy against cancer cells.

Case Study: Antitumor Evaluation

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance:

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

These findings suggest that structural modifications can lead to varying degrees of cytotoxicity, making this compound a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound also exhibits antimicrobial activity, which has been observed in derivatives with similar structures. Research indicates that it can effectively combat bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy can be quantified through MIC values:

CompoundMIC (μmol/mL)
Compound A10.7 - 21.4
Compound BNot specified

These results highlight the potential for developing new antimicrobial agents based on the structure of this compound.

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in cellular processes has been a focus of research. Studies suggest that it may target topoisomerases and kinases, which are critical for DNA replication and cell division.

Mechanism of Action

The mechanism of action of N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These interactions can lead to various biological effects, including apoptosis in cancer cells or modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide with analogous benzamide derivatives:

Compound Name Substituent/Group Melting Point (°C) Yield (%) Key Characteristics/Applications Reference
N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxo...) Hydrazinyl, 4-nitrophenyl Not reported Not given Pharmaceutical intermediate
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-nitrophenyl)benzamide Dicyanoimidazole, 4-nitrophenyl 292–294 84 High thermal stability; imidazole core
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Dimethoxyphenethyl 90 80 CNS activity potential; low melting point
4-(1,3-Dioxoisoindolin-2-yl)-N-(4-nitrophenyl)benzamide Phthalimide, 4-nitrophenyl Not reported Not given IR-confirmed amide and phthalimide groups
(Z)-N-(3-(2-Carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide Thiazole, dimethoxybenzamide Not reported Not given Anticancer cytotoxicity screening
Key Observations:
  • Substituent Impact on Melting Points: The presence of polar groups (e.g., nitro, cyano) correlates with higher melting points. For instance, the dicyanoimidazole derivative (4c) melts at 292–294°C , whereas Rip-B, with a dimethoxyphenethyl group, melts at 90°C .
  • Hydrazinyl Functionality : The target compound’s hydrazinyl group is analogous to thiosemicarbazide derivatives (e.g., ), which are often explored for metal coordination and enzyme inhibition .

Research Findings and Limitations

  • The hydrazinyl group may enable chelation or enzyme inhibition.

Biological Activity

N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC25H22N4O7
Molecular Weight490.47 g/mol
LogP3.198
Polar Surface Area121.6 Ų
Hydrogen Bond Acceptors12
Hydrogen Bond Donors3

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited inhibitory effects at micromolar concentrations. The compound's ability to disrupt bacterial cell membranes has been suggested as a potential mechanism for its antimicrobial action .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Preliminary data suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders. For instance, it has been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which could enhance its anticancer efficacy .

Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Apoptotic markers such as caspase activation were significantly elevated in treated cells compared to controls .

Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of the compound against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains. Time-kill studies indicated that the compound effectively reduced bacterial counts within two hours of exposure, suggesting rapid action against these pathogens .

Q & A

Q. What are the optimal synthetic routes for N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide, and how are intermediates characterized?

A multi-step synthesis approach is typically employed, involving:

  • Step 1 : Condensation of 4-nitrobenzaldehyde with hydrazine hydrate to form the hydrazinyl intermediate.
  • Step 2 : Reaction with benzoyl chloride under anhydrous conditions to introduce the benzamide group .
    Key intermediates are characterized via IR spectroscopy (e.g., carbonyl stretches at ~1688 cm⁻¹ for amide groups) and ¹H NMR (e.g., multiplet signals for aromatic protons at δ 7.2–8.1 ppm) . Yield optimization (up to 98%) is achieved using iron(III) phosphate catalysis .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • IR Spectroscopy : Detect characteristic peaks for the nitro group (~1522 cm⁻¹), amide C=O (~1688 cm⁻¹), and enol tautomer (~1629 cm⁻¹) .
  • NMR : ¹H NMR reveals splitting patterns for the hydrazinyl proton (δ ~5.8 ppm, multiplet) and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms the carbonyl carbon at ~170 ppm .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) can:

  • Map electron density distributions, highlighting nucleophilic regions (e.g., hydrazine moiety) and electrophilic sites (e.g., nitro group) .
  • Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions. For example, the nitro group lowers the LUMO energy, enhancing electrophilicity .
  • Simulate vibrational spectra to cross-validate experimental IR data .

Q. What methodological strategies resolve contradictions in biological activity data for benzamide derivatives?

Discrepancies in cytotoxicity assays (e.g., IC₅₀ values) may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using controls like hydroxyurea .
  • Solubility Issues : Use dimethyl sulfoxide (DMSO) with <0.1% concentration to avoid solvent toxicity .
  • Metabolic Stability : Incorporate trifluoromethyl groups (as in related compounds) to enhance stability and reduce false negatives .

Q. How can crystallographic data (e.g., SHELX refinement) elucidate molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides:

  • Bond Lengths/Angles : Confirm enol-keto tautomerism (e.g., C=O vs. C–O bond lengths) .
  • Packing Diagrams : Reveal intermolecular interactions (e.g., hydrogen bonds between hydrazinyl and nitro groups) influencing stability .
  • Thermal Ellipsoids : Assess dynamic disorder in the 4-nitrophenyl group .

Q. What are the mechanistic insights into the compound’s potential as a polyglutamine aggregation inhibitor?

Analogous benzamide derivatives (e.g., C2-8) inhibit polyQ aggregation via:

  • Hydrogen Bonding : Amide groups interact with glutamine side chains.
  • π-Stacking : Aromatic rings disrupt β-sheet formation .
    Validate via thioflavin-T fluorescence assays and transmission electron microscopy (TEM) for fibril morphology .

Methodological Comparisons

Q. How do reaction conditions (solvent, catalyst) impact the synthesis of related benzamide derivatives?

ParameterImpact on Yield/SelectivityExample
Catalyst Iron(III) phosphate ↑ yield (98%)Entry 15 in
Solvent Polar aprotic (e.g., DMF) ↑ reaction rateSynthesis of compound 7e in
Temperature 60–80°C optimizes imine formation

Q. What are the limitations of current cytotoxicity assays for this compound, and how can they be improved?

  • False Positives : Use counterscreens (e.g., lactate dehydrogenase assays) to rule out membrane disruption .
  • 3D Cell Models : Replace monolayer cultures with spheroids to mimic tumor microenvironments .
  • Proteomics : Identify off-target effects via LC-MS/MS profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.